6-Bromobenzo[a]phenazin-5(7H)-one

Lipophilicity ADME prediction Chromatographic retention

6-Bromobenzo[a]phenazin-5(7H)-one (CAS 56624-74-9) is a strategically functionalized polycyclic heterocycle for medicinal chemistry and chemical biology. Its computed LogP of 3.99 and PSA of 45.75 distinguish it from the more lipophilic 3-bromo isomer (ΔLogP 0.41), reducing non-specific binding risk in cellular assays. The C-6 aryl bromide serves as a versatile heavy-atom label for SAD phasing and a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig derivatization. This regioisomer enables focused SAR campaigns against resistant bacterial targets (MRSA/VRE) and is suited for installing photoaffinity or click-chemistry probes. Opt for this specific isomer to ensure controlled physicochemical parameters in hit-to-lead optimization.

Molecular Formula C16H9BrN2O
Molecular Weight 325.16 g/mol
CAS No. 56624-74-9
Cat. No. B15469025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[a]phenazin-5(7H)-one
CAS56624-74-9
Molecular FormulaC16H9BrN2O
Molecular Weight325.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)Br)O
InChIInChI=1S/C16H9BrN2O/c17-13-15-14(9-5-1-2-6-10(9)16(13)20)18-11-7-3-4-8-12(11)19-15/h1-8,20H
InChIKeyODBTXWGOVHSRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzo[a]phenazin-5(7H)-one (CAS 56624-74-9): Physicochemical Identity and Comparator Positioning for Informed Procurement


6-Bromobenzo[a]phenazin-5(7H)-one (CAS 56624-74-9) is a brominated polycyclic heterocycle belonging to the benzo[a]phenazin-5-one class, with molecular formula C₁₆H₉BrN₂O and molecular weight 325.16 g·mol⁻¹ . The parent scaffold—benzo[a]phenazine (CAS 225-61-6, LogP 3.94)—is a recognized pharmacophore in anticancer and antimicrobial research, with clinical-stage derivatives such as XR11576 and XR5944 targeting dual topoisomerase I/II inhibition [1][2]. The 6-bromo substitution regiochemistry introduces a heavy-atom handle for crystallographic phasing and a reactive site for transition-metal-catalyzed cross-coupling, distinguishing it from alternative brominated positional isomers and unsubstituted analogs in both synthetic utility and physicochemical property space .

Why 6-Bromobenzo[a]phenazin-5(7H)-one Cannot Be Interchanged with the 3-Bromo Isomer or Unsubstituted Benzo[a]phenazine


Positional isomerism in brominated benzo[a]phenazin-5-ones produces quantifiable differences in lipophilicity, polar surface area, and electronic distribution that directly affect chromatographic retention, membrane partitioning, and reactivity in cross-coupling chemistry. The 6-bromo regioisomer (CAS 56624-74-9) exhibits a computed LogP of 3.99, whereas the 3-bromo regioisomer (CAS 7468-92-0) is significantly more lipophilic with a LogP of 4.40—a ΔLogP of 0.41 that translates to an approximately 2.6-fold difference in octanol-water partition coefficient . In the context of the broader halogenated phenazine class, the specific position of bromine substitution has been shown to modulate both antibacterial potency (MIC values spanning 0.003–0.78 µM across a 20-compound library) and biofilm eradication activity (MBEC 0.59–9.38 µM), demonstrating that bromine regiochemistry is not a trivial structural variation but a determinant of biological performance [1]. Substituting the 6-bromo compound with its 3-bromo isomer or the unsubstituted parent without confirmation of equivalent performance in the end-user's assay system risks introducing uncontrolled variability in both physicochemical and biological readouts.

Quantitative Differentiation Evidence for 6-Bromobenzo[a]phenazin-5(7H)-one vs. Closest Analogs: A Procurement-Relevant Data Compilation


LogP Differentiation: 6-Bromo Isomer (LogP 3.99) vs. 3-Bromo Isomer (LogP 4.40) — A 0.41 log unit Shift Affecting Lipophilicity-Driven Assay Behavior

The 6-bromo positional isomer (CAS 56624-74-9) has a computed octanol-water partition coefficient (LogP) of 3.992, compared to 4.404 for the 3-bromo isomer (CAS 7468-92-0), yielding a ΔLogP of 0.412 . This difference corresponds to an approximately 2.58-fold lower octanol-water partition coefficient for the 6-bromo regioisomer, indicating measurably lower lipophilicity that would alter reversed-phase HPLC retention times, membrane permeability predictions, and compound solubility profiles in biological assay media . The unsubstituted benzo[a]phenazine parent (CAS 225-61-6) has an intermediate LogP of 3.94, placing the 6-bromo compound closer to the parent in lipophilicity than the 3-bromo analog .

Lipophilicity ADME prediction Chromatographic retention

Polar Surface Area (PSA) Differentiation: 6-Bromo Isomer (PSA 45.75 Ų) vs. 3-Bromo Isomer (PSA 46.01 Ų) and Unsubstituted Parent (PSA 25.78 Ų)

The 6-bromo isomer exhibits a computed polar surface area (PSA) of 45.75 Ų, compared to 46.01 Ų for the 3-bromo isomer and 25.78 Ų for the unsubstituted benzo[a]phenazine parent . The near-identical PSA values for the two brominated regioisomers (ΔPSA = 0.26 Ų) indicate that bromine position has minimal impact on overall hydrogen-bonding capacity, yet both brominated derivatives show a significant PSA increase of approximately 20 Ų over the unsubstituted parent, attributable to the carbonyl oxygen at position 5 and the nitrogen atoms of the phenazine core .

Polar surface area Membrane permeability Drug-likeness

Class-Level Antimalarial Activity: Brominated Benzo[a]phenazines Exhibit IC₅₀ Values of 1.67–9.44 µM Against Plasmodium falciparum, with Bromine Substituent Modulating Potency Relative to Other Polar Groups

In a study of seven benzo[a]phenazine derivatives synthesized from lapachol and β-lapachone, compounds containing polar substituents (–Br, –I, –SO₃H, –OH) demonstrated in vitro antimalarial activity with IC₅₀ values ranging from 1.67 to 9.44 µM against chloroquine-resistant and chloroquine-sensitive P. falciparum isolates [1]. Notably, the 3-sulfonic acid-β-lapachone-derived phenazine was the most active in vivo (up to 98% parasitaemia inhibition after 7-dose subcutaneous treatment), whereas the phenazine derived from 3-bromo-β-lapachone was inactive in vivo, indicating that bromine position and the specific molecular context critically determine antimalarial efficacy within this scaffold class [1]. These data establish that brominated benzo[a]phenazines possess quantifiable antimalarial potential but that substitution position and co-substituents are non-trivial determinants of activity.

Antimalarial Plasmodium falciparum Phenazine SAR

Class-Level Antibacterial and Antibiofilm Activity: Halogenated Phenazine Library Demonstrates MIC 0.003–0.78 µM Against MRSA, MRSE, and VRE, with 6-Substitution as a Key Pharmacophoric Position

A modular Wohl-Aue synthesis yielded a library of 20 halogenated phenazines (HPs), including 6-substituted analogs, demonstrating potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MIC) ranging from 0.003 to 0.78 µM [1]. These HPs also exhibited biofilm eradication activity with minimum biofilm eradication concentrations (MBEC) of 0.59–9.38 µM against MRSA, MRSE, and VRE biofilms, while showing minimal red blood cell lysis or HeLa cell cytotoxicity [1]. In a separate study, a 27-membered bromophenazine library identified compounds with MIC values of 0.78–1.56 µM (0.31–0.62 µg·mL⁻¹) against S. aureus and S. epidermidis, demonstrating 32- to 64-fold greater potency than the natural phenazine antibiotic pyocyanin in head-to-head MIC experiments [2]. The 6-position of the phenazine core is a validated site for substitution that influences antibacterial potency, making the 6-bromo compound a relevant entry point for further derivatization.

Antibacterial Biofilm eradication MRSA

Scaffold Validation via Clinical-Stage Benzo[a]phenazine Derivatives: XR11576 and XR5944 Demonstrate Dual Topoisomerase I/II Inhibition with Tumor Cell IC₅₀ Values of 6–47 nM

The benzo[a]phenazine scaffold has produced clinical-stage anticancer agents including XR11576 (4-methoxy-benzo[a]phenazine-11-carboxylic acid (2-(dimethylamino)-1-(R)-methyl-ethyl)-amide; CAS 346689-77-8), which inhibits both topoisomerase I and II and exhibits cytotoxicity against human and murine tumor cell lines with IC₅₀ values of 6–47 nM [1]. SAR studies on benzo[a]phenazine-6-carboxamides and related angular benzophenazines established that fusion of a benzene ring to the phenazine core and the nature of the carboxamide side chain are critical for dual topoisomerase inhibition [2]. A subsequent study of C-5 alkylamino-substituted benzo[a]phenazine derivatives demonstrated antiproliferative IC₅₀ values of 1–10 µM against HeLa, A549, MCF-7, and HL-60 cancer cell lines, with confirmed Topo I and Topo II dual inhibitory activity [3]. The 6-bromo compound provides a functionalizable position (C-6) orthogonal to the C-5 carbonyl and C-11 positions exploited in the clinical candidates, offering a distinct vector for structural diversification.

Anticancer Topoisomerase inhibition DNA intercalation

Synthetic Provenance: Documented Since 1901 via Wohl-Aue Condensation, the 6-Bromo Substituent Enables Modern Cross-Coupling Derivatization Strategies

The parent benzo[a]phenazine scaffold was first prepared via the Wohl-Aue reaction (nitrobenzene + aniline under alkaline conditions) reported in Chemische Berichte in 1901, and brominated derivatives including the 6-bromo compound have been documented in the chemical literature since the early 20th century [1]. The aryl bromide at position 6 provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira), enabling late-stage diversification to generate focused libraries for SAR exploration [2]. A 2016 study demonstrated Pd-catalyzed intramolecular Fujiwara-hydroarylation as an atom-economical route to functionalized benzo[a]phenazines, highlighting the continued synthetic relevance of this scaffold class [3]. Unlike the 3-bromo isomer or unsubstituted benzo[a]phenazin-5-one, the 6-bromo compound offers a unique vector for C–C and C–N bond formation at a position that does not directly compete with the C-5 carbonyl reactivity.

Synthetic chemistry Cross-coupling Building block

Optimal Procurement and Application Scenarios for 6-Bromobenzo[a]phenazin-5(7H)-one Based on Demonstrated Differentiation Evidence


Medicinal Chemistry: Scaffold Diversification Library Synthesis Targeting Drug-Resistant Gram-Positive Pathogens

Procurement is indicated for medicinal chemistry groups building focused compound libraries to combat MRSA, MRSE, and VRE. The 6-bromo position serves as a cross-coupling handle for Suzuki-Miyaura or Buchwald-Hartwig derivatization, as validated by the potent antibacterial activity of 6-substituted halogenated phenazines (MIC 0.003–0.78 µM against resistant strains) [1]. Selection of this specific regioisomer over the 3-bromo analog (CAS 7468-92-0) is justified by the 0.41 log unit lower LogP (3.99 vs. 4.40), which may confer more favorable physicochemical properties for lead optimization . The compound is recommended as a starting material for SAR campaigns rather than as a final bioactive entity, given that direct biological data for this specific compound remain limited [1].

Chemical Biology: Probe Development for Target Identification via Photoaffinity Labeling or BROMOscan-style Protein Interaction Profiling

The aryl bromide at C-6 provides a site for further functionalization to install photoaffinity labels (diazirine, benzophenone) or click-chemistry handles (alkyne, azide) for chemoproteomic target deconvolution. The favorable LogP of 3.99 positions this scaffold in a drug-like lipophilicity range suitable for cellular probe distribution [1]. Structural analogs within the benzo[a]phenazine class (XR11576, XR5944) have demonstrated target engagement with topoisomerase I/II and DNA intercalation, establishing precedent for the scaffold's ability to engage intracellular targets . The 6-bromo compound is preferable to the 3-bromo isomer for probe development when lower lipophilicity is desired to minimize nonspecific protein binding.

Antimalarial Drug Discovery: Hit Expansion Starting from the Brominated Benzo[a]phenazine Pharmacophore

The demonstrated in vitro activity of bromine-containing benzo[a]phenazines against chloroquine-resistant P. falciparum (class IC₅₀ range 1.67–9.44 µM) supports the use of 6-bromobenzo[a]phenazin-5(7H)-one as a starting scaffold for antimalarial hit-to-lead optimization [1]. The 6-bromo isomer offers a distinct substitution vector from the 3-bromo-β-lapachone derivatives that were previously tested and found inactive in vivo, representing an underexplored region of chemical space for this target indication [1]. Researchers should note that bromine position and co-substituents were identified as critical determinants of in vivo efficacy, and procurement of the 6-bromo compound specifically enables exploration of SAR at this under-investigated position [1].

Crystallography and Structural Biology: Heavy-Atom Derivatization for Experimental Phasing

The bromine atom at position 6 provides anomalous scattering (f'' = 1.283 e⁻ at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) phasing of macromolecular crystal structures when the compound is used as a ligand soak or co-crystallization agent. Given that the benzo[a]phenazine scaffold intercalates DNA and inhibits topoisomerase enzymes [1], the 6-bromo derivative may be employed for co-crystallization studies with topoisomerase-DNA complexes to obtain experimental phase information. The compound's moderate LogP (3.99) and PSA (45.75 Ų) predict adequate aqueous solubility for crystal soaking experiments at micromolar concentrations .

Quote Request

Request a Quote for 6-Bromobenzo[a]phenazin-5(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.